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molecular formula C9H14O2 B8807163 2-(2-Oxopropyl)cyclohexanone CAS No. 6126-53-0

2-(2-Oxopropyl)cyclohexanone

Cat. No. B8807163
M. Wt: 154.21 g/mol
InChI Key: ZBEKDHUCMTXKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011239

Procedure details

To a solution of manganic acetate in acetic acid, prepared in situ by the addition of 16 g. of potassium permanganate (0.1 m.) to 88 g. of manganous acetate dihydrate (Mn(OAc)2. 2H2O) (0.42 m.) in 570 milliliters of glacial acetic acid followed by 124 ml. of acetic anhydride and 60 g. of potassium acetate, were added 100 g. (1.0 m.) of isopropenyl acetate and 98 g. (1.0 m.) of cyclohexanone. The reaction mixture was heated under nitrogen to 70° C. until the brown manganic color disappeared. The reaction mixture was cooled, diluted with water, and extracted with ether. The product, 2-acetonyl-cyclohexanone ##STR84## was isolated by distillation, b.p. 70° C. at 0.05 mm. mercury, yield about 8 g. (20% based on Mn).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
manganic acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
manganous acetate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
570 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].C([O:22][C:23]([CH3:25])=[CH2:24])(=O)C.[C:26]1(=[O:32])[CH2:31][CH2:30][CH2:29][CH2:28][CH2:27]1>C(O)(=O)C.O>[CH2:24]([CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][C:26]1=[O:32])[C:23]([CH3:25])=[O:22] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
manganic acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
manganous acetate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Nine
Name
Quantity
570 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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